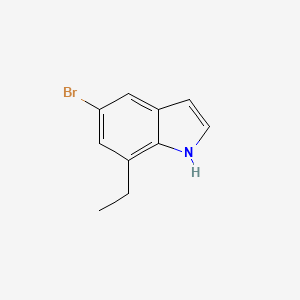

5-bromo-7-ethyl-1H-indole

Overview

Description

5-bromo-7-ethyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, often involves the use of a straightforward synthetic approach . For example, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields .Molecular Structure Analysis

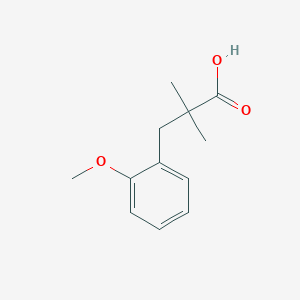

The molecular formula of this compound is C10H10BrN . The average mass is 196.044 Da and the monoisotopic mass is 194.968353 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various steps. For instance, one method involves reacting the compound with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 196.044 . It is a derivative of indole, which is physically crystalline and colorless in nature with specific odors .Scientific Research Applications

Synthesis and Functionalization

Indoles, including 5-bromo derivatives, are pivotal in the synthesis and functionalization of a wide array of biologically active compounds. Palladium-catalyzed reactions have emerged as a versatile method for modifying indole nuclei, enabling the efficient synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Crystal Structure Analysis

The crystal structure of indole derivatives, such as (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate, reveals intricate hydrogen bond interactions and C–H⋅⋅⋅π interactions. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Geetha et al., 2017).

Antidiabetic Potential

New indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown promising antidiabetic properties. These compounds, synthesized from indolyl butanoic acid and various amines, exhibit significant inhibition of the α-glucosidase enzyme, suggesting potential applications in diabetes treatment (Nazir et al., 2018).

Antimicrobial and Antifungal Activities

Certain bromoindole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable for developing new antibiotics and antifungal agents. These properties are particularly relevant in the pharmaceutical industry, where there is a continuous need for new compounds to combat resistant strains of bacteria and fungi (Ashok et al., 2015).

Photoaffinity Labeling

Photoreactive (3-trifluoromethyl)diazirinyl indole derivatives have been synthesized for use in biological functional analysis. These compounds can act as diazirine-based photoaffinity labels, offering tools for studying protein interactions and mechanisms of action within biological systems (Murai et al., 2012).

Safety and Hazards

The safety data sheet for 5-bromo-7-ethyl-1H-indole indicates that it is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Indole derivatives, including 5-bromo-7-ethyl-1H-indole, have shown potential in various areas of research. They have been found to exhibit various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on exploring these properties further and developing new synthesis methods.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-bromo-7-ethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that they can induce a variety of molecular and cellular changes .

properties

IUPAC Name |

5-bromo-7-ethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJDMAUWJKZIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

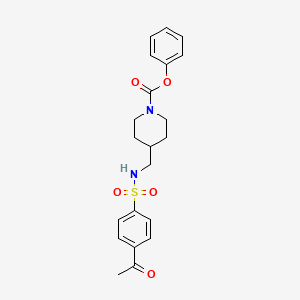

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2690497.png)

![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)

![N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2690500.png)

![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)

![2-[(2-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2690513.png)

![8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2690515.png)

![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)